molecular formula C8H8F3N3S B1300225 N-(2-(trifluoromethyl)phenyl)hydrazinecarbothioamide CAS No. 38901-29-0

N-(2-(trifluoromethyl)phenyl)hydrazinecarbothioamide

Cat. No. B1300225
CAS RN: 38901-29-0
M. Wt: 235.23 g/mol
InChI Key: DJHSXXYKSJQDKZ-UHFFFAOYSA-N
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Description

N-(2-(trifluoromethyl)phenyl)hydrazinecarbothioamide is a derivative of hydrazinecarbothioamide, a compound that has been extensively studied due to its interesting chemical properties and potential applications. The trifluoromethyl group attached to the phenyl ring is likely to influence the electronic properties of the molecule, potentially enhancing its reactivity or altering its interaction with metal ions.

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives typically involves the condensation of hydrazine with thiosemicarbazide or similar sulfur-containing compounds. For example, the synthesis of related compounds has been achieved through the condensation of aldehydes with thiosemicarbazone , or by Schiff base condensation reactions . These methods could potentially be adapted for the synthesis of N-(2-(trifluoromethyl)phenyl)hydrazinecarbothioamide by choosing appropriate starting materials.

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives can be complex, with potential for intramolecular hydrogen bonding and various conformations. For instance, single crystal X-ray diffraction has been used to determine the structure of a related compound, revealing hydrogen bonding interactions and a monoclinic crystal system . Similar techniques could be employed to elucidate the structure of N-(2-(trifluoromethyl)phenyl)hydrazinecarbothioamide.

Chemical Reactions Analysis

Hydrazinecarbothioamide derivatives are known to participate in various chemical reactions, particularly as ligands forming complexes with metal ions. For example, they have been used to synthesize nickel(II) and copper(II) complexes, with the ligand coordinating through nitrogen and sulfur atoms . The presence of the trifluoromethyl group in N-(2-(trifluoromethyl)phenyl)hydrazinecarbothioamide could influence the coordination chemistry and the stability of such complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarbothioamide derivatives can be quite diverse. For instance, they can exhibit fluorescence when derivatized with certain reagents , and their magnetic properties can vary depending on the metal ions they are complexed with . NMR spectroscopy has been used to study the conformational preferences of these molecules , and similar studies could provide insights into the properties of N-(2-(trifluoromethyl)phenyl)hydrazinecarbothioamide. Additionally, the introduction of the trifluoromethyl group could affect properties such as solubility, boiling point, and reactivity.

Scientific Research Applications

  • Crystallography

    • The compound N-(2-(trifluoromethyl)phenyl)hexanamide has been studied for its crystal structure .
    • The compound was synthesized by reacting ortho-trifluoromethylaniline with an equimolar amount of hexanoylchloride in toluene. Crystals were obtained upon free evaporation of the solvent at room temperature .
    • The crystallographic data and atomic coordinates were obtained using a Bruker APEX-II diffractometer .
    • The study provided detailed information about the crystal structure of the compound, which can be useful in various fields such as material science and pharmaceuticals .
  • Agrochemical and Pharmaceutical Industries

    • Trifluoromethylpyridines, which contain a similar trifluoromethylphenyl group, have been used in the agrochemical and pharmaceutical industries .
    • These compounds are used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
    • Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
    • The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
  • Antibacterial Activity

    • N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been synthesized and tested for their antimicrobial activity .
    • These compounds have shown effectiveness as growth inhibitors of antibiotic-resistant Gram-positive bacteria and prevent the development of biofilms .
  • Chemical Research

    • N-PHENYL-2-((3-(TRIFLUOROMETHYL)PHENYL)ACETYL)HYDRAZINECARBOTHIOAMIDE is a compound with a similar structure that is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
    • While specific applications are not listed, such compounds are often used in chemical research for the development of new materials, pharmaceuticals, or other chemical products .
  • Antimicrobial Activity

    • A study published in the Russian Journal of Organic Chemistry reported the design, synthesis, and antimicrobial activity of novel fluorine-containing imidazolones .
    • These compounds were synthesized by reacting 4-benzylidene-2-phenyl-4,5-dihydro-1,3-oxazol-5-ones with N-(3-chloro-4-fluorophenyl)- and N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamides .
    • The synthesized imidazolones were evaluated for their antimicrobial activity against some bacterial and fungal strains .
    • Imidazolone derivatives containing 2-nitrobenzylidene and 4-methoxybenzylidene substituents were found to be potent against fungal strains Candida albicans and Aspergillus clavatus .
  • Antibacterial Activity

    • Another study reported the design and synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives .
    • These compounds were found to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria and prevent the development of biofilms .
  • Chemical Research

    • N-PHENYL-2-((3-(TRIFLUOROMETHYL)PHENYL)ACETYL)HYDRAZINECARBOTHIOAMIDE is a compound with a similar structure that is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
    • While specific applications are not listed, such compounds are often used in chemical research for the development of new materials, pharmaceuticals, or other chemical products .
  • Antimicrobial Activity

    • A study published in the Russian Journal of Organic Chemistry reported the design, synthesis, and antimicrobial activity of novel fluorine-containing imidazolones .
    • These compounds were synthesized by reacting 4-benzylidene-2-phenyl-4,5-dihydro-1,3-oxazol-5-ones with N-(3-chloro-4-fluorophenyl)- and N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamides .
    • The synthesized imidazolones have been characterized by using different spectroscopic techniques and evaluated for their antimicrobial activity against some bacterial and fungal strains .
    • Imidazolone derivatives containing 2-nitrobenzylidene and 4-methoxybenzylidene substituents were found to be potent against fungal strains Candida albicans and Aspergillus clavatus .
  • Antibacterial Activity

    • Another study reported the design and synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives .
    • These compounds were found to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria and prevent the development of biofilms .

properties

IUPAC Name

1-amino-3-[2-(trifluoromethyl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3S/c9-8(10,11)5-3-1-2-4-6(5)13-7(15)14-12/h1-4H,12H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHSXXYKSJQDKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352325
Record name N-[2-(Trifluoromethyl)phenyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(trifluoromethyl)phenyl)hydrazinecarbothioamide

CAS RN

38901-29-0
Record name N-[2-(Trifluoromethyl)phenyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
H Choi, W Yun, J Lee, S Jang, SW Park, DH Kim… - Medicinal Chemistry …, 2019 - Springer
Misfolded or unfolded proteins are accumulated in lumen of endoplasmic reticulum (ER) in ER stress condition. It has been implicated in many pathological conditions such as Alzheimer…
Number of citations: 12 link.springer.com
D Sriram, P Yogeeswari, DY Priya - Biomedicine & Pharmacotherapy, 2009 - Elsevier
Various isonicotinoylhydrazinocarbothioamides were prepared by reacting isonicotinoyl hydrazide (INH) with appropriate potassium salt of substituted phenyl thiocarbamate and were …
Number of citations: 39 www.sciencedirect.com
S Zhang, Y Guo, J Hu, X Chen, H Ruan, T Cao… - Journal of Inorganic …, 2022 - Elsevier
The α-N-Heterocyclic thiosemicarbazones and their metal complexes have been widely investigated as anticancer and antibacterial agents for their broad spectrum of pharmacological …
Number of citations: 1 www.sciencedirect.com
A Nusrath Unissa, LE Hanna… - Chemical biology & …, 2016 - Wiley Online Library
Drug‐resistant tuberculosis ( DR ‐ TB ) is a serious problem that impedes the success of the TB control program. Of note, multidrug‐resistant ( MDR )‐ TB and extensively drug‐resistant …
Number of citations: 48 onlinelibrary.wiley.com
V Judge, B Narasimhan, M Ahuja - Medicinal chemistry research, 2012 - Springer
The resurgence of tuberculosis and emergence of multidrug resistant isolates has focused attention on the need for an improved understanding of molecular aspects of the disease, and …
Number of citations: 52 link.springer.com
SR Patel, R Gangwal, AT Sangamwar, R Jain - European journal of …, 2014 - Elsevier
We report synthesis, anti-tuberculosis activity and 3D-QSAR study of forty nine hydrazide, semicarbazide and thiosemicarbazide derivatives of 4-(adamantan-1-yl)quinoline. The most …
Number of citations: 62 www.sciencedirect.com
JL Santos, GF dos Santos Fernandes… - Recent Advances in …, 2014 - books.google.com
Tuberculosis (TB) is an airborne infectious disease caused by Mycobacterium tuberculosis (MTB) bacteria that is both preventable and curable. Although the mortality rate has …
Number of citations: 1 books.google.com
H Huang, Q Chen, X Ku, L Meng, L Lin… - Journal of medicinal …, 2010 - ACS Publications
A series of novel thiosemicarbazone derivatives bearing condensed heterocyclic carboxaldehyde moieties were designed and synthesized. Among them, TSC24 exhibited broad …
Number of citations: 240 pubs.acs.org
N Unissa, S Hassan, N Selvakumar - … Journal of Pharma and Bio Sciences, 2012 - Citeseer
Isoniazid, an important drug in the anti-tuberculosis therapy, the enzyme catalase-peroxidase (KatG) plays a key role in activating isoniazid (INH). Mutation in katG gene is a major …
Number of citations: 9 citeseerx.ist.psu.edu

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